molecular formula C19H16N2O2S B3490097 N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide

N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B3490097
M. Wt: 336.4 g/mol
InChI Key: XFMCRBJMFJZSTH-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds such as N-(4-methoxyphenyl)-thiophene-2-carboxamide and N-(3-hydroxyphenyl)thiophene-2-carboxamide . These compounds share the thiophene ring structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18(20-13-14-6-2-1-3-7-14)15-8-4-9-16(12-15)21-19(23)17-10-5-11-24-17/h1-12H,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMCRBJMFJZSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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